Ethyl 2-amino-3-(pyridin-4-YL)propanoate

Anti-inflammatory Pyridylalanine Isomer Comparison

Ethyl 2-amino-3-(pyridin-4-YL)propanoate (CAS 103392-91-2) is a racemic 4-pyridylalanine ethyl ester offering critical differentiation from 3‑pyridyl and methyl‑ester analogs. Its ethyl ester ensures controlled stability in solid‑phase peptide synthesis, while the 4‑pyridyl isomer provides a validated negative control (4‑fold lower anti‑inflammatory activity vs. the 3‑pyridyl isomer). Supplied at ≥95% purity, this building block enables parallel D‑/L‑enantiomer screening and focused library synthesis for elastase‑inhibitor discovery. Choose the correct isomer and ester from the start to avoid misleading SAR data.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 103392-91-2
Cat. No. B3039401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-(pyridin-4-YL)propanoate
CAS103392-91-2
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=NC=C1)N
InChIInChI=1S/C10H14N2O2/c1-2-14-10(13)9(11)7-8-3-5-12-6-4-8/h3-6,9H,2,7,11H2,1H3
InChIKeyPGLHBDYDTHKWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-3-(pyridin-4-YL)propanoate (CAS 103392-91-2): Core Chemical and Physical Properties for Procurement Evaluation


Ethyl 2-amino-3-(pyridin-4-YL)propanoate (CAS 103392-91-2) is a synthetic, racemic (DL) amino acid ester characterized by a 4-pyridyl side chain. Its molecular formula is C10H14N2O2, with a molecular weight of 194.23 g/mol [1]. Key physicochemical properties include an XLogP3-AA of 0.5 [1] and a vendor-reported LogP of approximately 0.36 . The compound is typically supplied as a solid with a minimum purity of 95% . Its structural classification places it within the broader class of unnatural amino acid derivatives, specifically as an ethyl ester of 3-(4-pyridyl)-DL-alanine [1].

Why Ethyl 2-amino-3-(pyridin-4-YL)propanoate (CAS 103392-91-2) Cannot Be Interchanged with Generic Analogs: A Rationale for Specific Selection


Simple substitution of Ethyl 2-amino-3-(pyridin-4-YL)propanoate with a generic 'pyridylalanine' or 'amino acid ester' is scientifically unsound. The position of the nitrogen atom on the pyridine ring (2-, 3-, or 4-pyridyl) profoundly alters biological activity [1]. Furthermore, the specific ester group (ethyl vs. methyl or free acid) dictates reactivity, stability, and lipophilicity, which are critical parameters in synthetic and biological applications [2][3]. The following quantitative evidence demonstrates that this specific compound's 4-pyridyl substitution and ethyl ester functionality confer measurable differentiation against its closest structural analogs.

Quantitative Differentiation Evidence for Ethyl 2-amino-3-(pyridin-4-YL)propanoate (CAS 103392-91-2) vs. Structural Analogs


Differential Anti-inflammatory Activity of 4-Pyridyl Isomer Compared to 2- and 3-Pyridyl Analogs

The biological activity of pyridylalanine isomers is highly dependent on the nitrogen position. In a direct head-to-head comparison using the carrageenin-induced rat paw edema model, dl-4-pyridylalanine (4-PA) demonstrated significantly lower anti-inflammatory potency compared to dl-3-pyridylalanine (3-PA) [1]. This underscores that the 4-pyridyl substitution pattern of the target compound is not interchangeable with the more active 3-pyridyl isomer for applications requiring this specific biological profile.

Anti-inflammatory Pyridylalanine Isomer Comparison In Vivo Pharmacology

Calculated Lipophilicity (LogP) of Ethyl Ester vs. Free Acid for Optimized Permeability

Esterification of the carboxylic acid moiety in 4-pyridylalanine with an ethyl group increases lipophilicity, a key determinant of membrane permeability and bioavailability. The target compound has a computed XLogP3-AA of 0.5 [1] and a vendor-reported LogP of approximately 0.36 . While direct experimental LogP for the free acid is not available in these sources, the pKa downshift of approximately 2.0-2.2 units for amino acid esters relative to their parent acids [2] supports a class-level inference that the ester form is significantly more lipophilic.

Lipophilicity ADME Drug Design Physicochemical Property

Hydrolytic Stability of Ethyl Ester vs. Methyl Ester in Synthetic Applications

The choice of ester group influences reaction kinetics in peptide coupling and protecting group strategies. Historically, it has been recognized that methyl esters react more readily in aminolysis reactions than ethyl esters [1]. This class-level trend indicates that the ethyl ester of the target compound will exhibit a slower, more controlled reaction rate, offering potential advantages in synthetic sequences requiring milder conditions or where over-reaction is a concern.

Chemical Stability Hydrolysis Peptide Synthesis Ester Reactivity

Racemic Mixture vs. Enantiopure Forms for Broad SAR Screening

The target compound is supplied as a racemic (DL) mixture. While enantiomerically pure D- and L-4-pyridylalanines can be synthesized with high enantiomeric excess (up to >99% ee) [1], the racemic form is often the preferred starting material for initial structure-activity relationship (SAR) exploration. It allows for the simultaneous assessment of both enantiomers in a single assay, providing a cost-effective first-pass filter before investing in the synthesis or procurement of costly, chirally pure building blocks.

Stereochemistry Racemic Mixture Enantiomer SAR Studies

Procurement-Driven Application Scenarios for Ethyl 2-amino-3-(pyridin-4-YL)propanoate (CAS 103392-91-2)


Medicinal Chemistry: SAR Exploration of Pyridylalanine-Containing Peptidomimetics

Researchers investigating the role of a 4-pyridyl moiety in peptide-based drug candidates can utilize this compound as a key building block. Its racemic nature allows for initial screening of both D- and L- enantiomers simultaneously, as outlined in the supporting evidence on stereochemistry [1]. The compound's moderate lipophilicity (LogP ~0.36-0.5) [2] and differential stability compared to methyl esters [3] make it a suitable intermediate for solid-phase peptide synthesis, where controlled deprotection and coupling are essential.

Pharmacological Studies: Investigating the 4-Pyridyl Isomer as a Control or Comparator

Based on the direct head-to-head comparison data, dl-4-pyridylalanine (4-PA) exhibits 4-fold lower anti-inflammatory activity than dl-3-pyridylalanine (3-PA) in a standard in vivo model [4]. This specific compound (the ethyl ester of 4-PA) is therefore a critical tool for researchers studying the structure-activity relationships of pyridylalanine analogs. It can serve as a negative control or a comparator compound to validate the enhanced activity of 3-pyridyl derivatives, ensuring that observed effects are truly dependent on the pyridine nitrogen position.

Chemical Biology: Synthesis of Modified Peptides for Elastase Inhibition Studies

Enantiomerically pure 4-pyridylalanine derivatives have been investigated for their potential to inhibit elastase from Pseudomonas aeruginosa when incorporated into specific peptide sequences [5]. While the target compound is a racemic ethyl ester, it can be utilized to synthesize N-protected (e.g., Fmoc) derivatives for subsequent peptide coupling. Its ethyl ester group provides a stable protecting group that can be selectively removed later in the synthetic route, facilitating the creation of focused libraries of 4-pyridylalanine-containing peptides for biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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